4(1H)-Quinolone, 2-methyl-1-vinyl-
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Overview
Description
4(1H)-Quinolone, 2-methyl-1-vinyl- is a heterocyclic organic compound that belongs to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolone, 2-methyl-1-vinyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Quinolone, 2-methyl-1-vinyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolone, 2-methyl-1-vinyl- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The quinolone ring can be reduced to form tetrahydroquinolones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolone ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, aldehydes, tetrahydroquinolones, and various substituted quinolones, depending on the specific reaction and conditions used.
Scientific Research Applications
4(1H)-Quinolone, 2-methyl-1-vinyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: The compound exhibits potential as an antimicrobial and anticancer agent, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolone, 2-methyl-1-vinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites, while the quinolone ring can intercalate with DNA or inhibit enzyme activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinolone, 2-methyl-: Lacks the vinyl group, resulting in different reactivity and applications.
4(1H)-Quinolone, 1-vinyl-: Lacks the methyl group, affecting its chemical properties and biological activity.
2-Methyl-1-vinyl-1H-imidazole: A structurally related compound with different heterocyclic core, leading to distinct applications and reactivity.
Uniqueness
4(1H)-Quinolone, 2-methyl-1-vinyl- is unique due to the combination of the vinyl and methyl groups, which confer specific reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
71314-93-7 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-ethenyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H11NO/c1-3-13-9(2)8-12(14)10-6-4-5-7-11(10)13/h3-8H,1H2,2H3 |
InChI Key |
GZXNQQDHMQUSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1C=C |
Origin of Product |
United States |
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